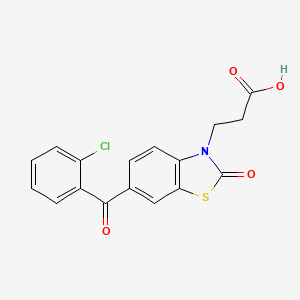![molecular formula C8H4ClN3O B12590496 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile CAS No. 651306-49-9](/img/structure/B12590496.png)
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile is a chemical compound with the molecular formula C8H4ClN3O It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-chloro-3H-diazirine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the diazirine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions and protein-ligand binding.
Biology: The compound is employed in photoaffinity labeling to investigate protein-protein interactions and enzyme activities.
Industry: The compound is used in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can form covalent bonds with nearby molecules. This property makes it useful in photoaffinity labeling and cross-linking studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Trifluoromethyl-3H-diazirin-3-yl)oxy]benzonitrile
- 4-[(3-Bromo-3H-diazirin-3-yl)oxy]benzonitrile
- 4-[(3-Methyl-3H-diazirin-3-yl)oxy]benzonitrile
Uniqueness
4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile is unique due to the presence of the chloro group in the diazirine ring, which can influence its reactivity and the types of interactions it can form. This makes it distinct from other diazirine derivatives and can provide specific advantages in certain applications, such as enhanced photoreactivity or selective binding to target molecules.
Properties
CAS No. |
651306-49-9 |
|---|---|
Molecular Formula |
C8H4ClN3O |
Molecular Weight |
193.59 g/mol |
IUPAC Name |
4-(3-chlorodiazirin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C8H4ClN3O/c9-8(11-12-8)13-7-3-1-6(5-10)2-4-7/h1-4H |
InChI Key |
LAWQWIRTKKKOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2(N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
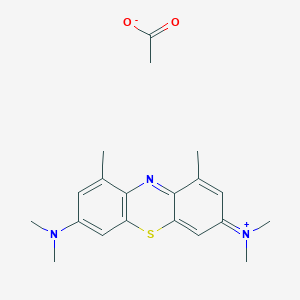
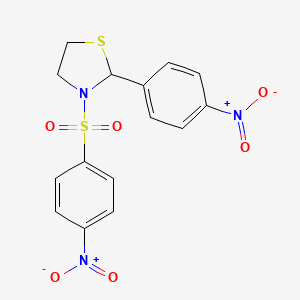

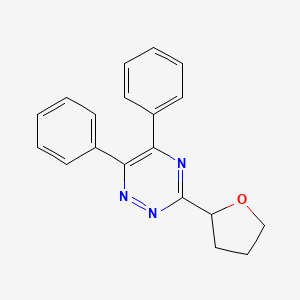
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
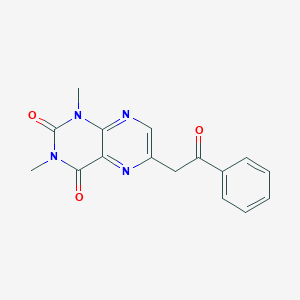
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
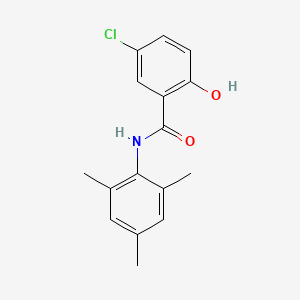
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

